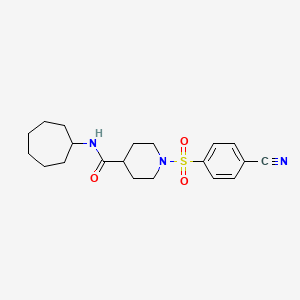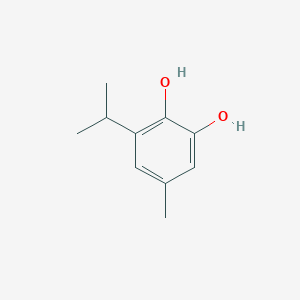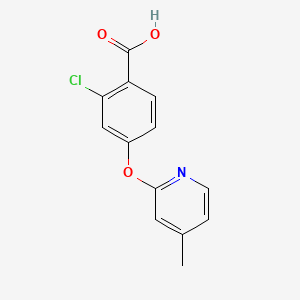![molecular formula C8H6ClF3O2S B13579575 [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride: is a chemical compound that features a difluoromethyl group, a fluorophenyl group, and a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride typically involves the introduction of the difluoromethyl group and the methanesulfonyl chloride group onto a fluorophenyl ring. One common method involves the reaction of 4-(difluoromethyl)-3-fluorophenylmethanol with thionyl chloride (SOCl₂) to form the corresponding methanesulfonyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce additional functional groups onto the aromatic ring.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used in anhydrous solvents (e.g., diethyl ether).
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Functionalized Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.
Reduced Derivatives: Formed by the reduction of the difluoromethyl group.
Applications De Recherche Scientifique
Chemistry: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions
Medicine: The compound is explored for its potential use in drug discovery and development. Fluorinated derivatives of this compound may exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in agrochemicals, pharmaceuticals, and polymer science.
Mécanisme D'action
The mechanism of action of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic molecules.
Molecular Targets and Pathways: In biological systems, the compound can target nucleophilic residues in proteins, such as lysine and cysteine, leading to the formation of stable sulfonamide or sulfonothioate linkages. These modifications can alter the activity and function of the target proteins, making the compound a valuable tool in chemical biology and drug discovery.
Comparaison Avec Des Composés Similaires
[4-(Trifluoromethyl)-3-fluorophenyl]methanesulfonylchloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(Difluoromethyl)-3-chlorophenyl]methanesulfonylchloride: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a versatile building block in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C8H6ClF3O2S |
|---|---|
Poids moléculaire |
258.65 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)4-5-1-2-6(8(11)12)7(10)3-5/h1-3,8H,4H2 |
Clé InChI |
ZUVONHGODXGSSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CS(=O)(=O)Cl)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)



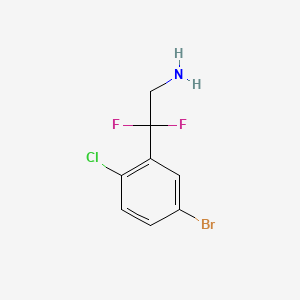



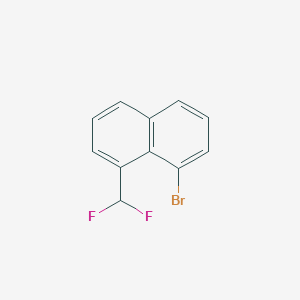
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

